molecular formula C21H23FN4O5 B12635513 3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide

3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide

Cat. No.: B12635513
M. Wt: 430.4 g/mol
InChI Key: BIYMMXIFOVIEKQ-IVQZSHPJSA-N
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Description

3-[(1S,3S,3aS,6aR)-5’-fluoro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide is a complex organic compound with a unique structure that includes a spirocyclic indole and a fluorinated oxolan ring

Properties

Molecular Formula

C21H23FN4O5

Molecular Weight

430.4 g/mol

IUPAC Name

3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide

InChI

InChI=1S/C21H23FN4O5/c22-10-3-4-13-12(8-10)21(20(30)24-13)17-16(14(25-21)5-6-15(23)27)18(28)26(19(17)29)9-11-2-1-7-31-11/h3-4,8,11,14,16-17,25H,1-2,5-7,9H2,(H2,23,27)(H,24,30)/t11?,14-,16-,17+,21+/m0/s1

InChI Key

BIYMMXIFOVIEKQ-IVQZSHPJSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)N

Canonical SMILES

C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,3S,3aS,6aR)-5’-fluoro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the spirocyclic indole core through a cyclization reaction.
  • Introduction of the fluorine atom via a selective fluorination reaction.
  • Attachment of the oxolan ring through a nucleophilic substitution reaction.
  • Final coupling with propanamide under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1S,3S,3aS,6aR)-5’-fluoro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-[(1S,3S,3aS,6aR)-5’-fluoro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1S,3S,3aS,6aR)-5’-fluoro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(1S,3S,3aS,6aR)-5’-fluoro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]butanamide
  • **3-[(1S,3S,3aS,6aR)-5’-fluoro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]pentanamide

Uniqueness

The uniqueness of 3-[(1S,3S,3aS,6aR)-5’-fluoro-2’,4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-1-yl]propanamide lies in its specific structural features, such as the spirocyclic indole and fluorinated oxolan ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide is a synthetic molecule with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure integrated with multiple functional groups including a fluorine atom and a trioxo moiety. The presence of these groups is likely to influence its interaction with biological targets.

Molecular Formula

  • C : 17
  • H : 18
  • F : 1
  • N : 2
  • O : 5

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell cycle regulation and apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)10Induction of apoptosis
A549 (Lung)15Inhibition of cell migration
HeLa (Cervical)12Cell cycle arrest in G2/M phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest it has moderate activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanistic Studies

Mechanistic investigations reveal that the compound may exert its effects through the following pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit specific protein kinases involved in cancer cell signaling.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.
  • Gene Expression Modulation : Changes in the expression levels of genes related to apoptosis and cell cycle progression have been documented.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The study demonstrated a significant reduction in tumor size compared to controls treated with a placebo. Histological analysis revealed increased apoptosis in tumor tissues.

Safety Profile

Preliminary toxicity studies indicate that while the compound is effective against cancer cells, it may cause cytotoxic effects on normal cells at high concentrations. Further studies are needed to establish a comprehensive safety profile.

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